molecular formula C10H22S2Si B11939782 Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- CAS No. 62618-95-5

Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-

Cat. No.: B11939782
CAS No.: 62618-95-5
M. Wt: 234.5 g/mol
InChI Key: FHOQYLMNFBZPPA-UHFFFAOYSA-N
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Description

Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to three methyl groups and a 1,3-dithian-2-yl group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- typically involves the reaction of trimethylsilyl chloride with a suitable dithiane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- may involve more efficient and scalable methods. These could include continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dithiane ring to a dithiol or other reduced forms.

    Substitution: The silicon atom can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols.

Scientific Research Applications

Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the modification of biomolecules for various biochemical studies.

    Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism by which Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The dithiane ring provides additional stability and reactivity, making the compound versatile in different applications.

Comparison with Similar Compounds

Similar Compounds

  • Silane, trimethyl[2-methyl-5-(1-methylethyl)phenoxy]-
  • Silane, trimethyl[5-methyl-2-(1-methylethyl)phenoxy]-

Uniqueness

Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- is unique due to the presence of the dithiane ring, which imparts distinct chemical properties compared to other silane compounds. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in various fields.

Biological Activity

Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]- (CAS No. 62618-95-5) is an organosilicon compound characterized by its unique molecular structure, which includes a silane group attached to a 1,3-dithiane moiety. This compound has garnered interest for its potential biological activities and applications in various fields, including organic synthesis and materials science.

  • Molecular Formula : C10H22S2Si
  • Molecular Weight : 222.43 g/mol
  • Structure : The compound features a trimethylsilane group and a dithiane ring, which contributes to its reactivity and potential biological interactions.

The biological activity of silane compounds often relates to their ability to interact with biological molecules through several mechanisms:

  • Nucleophilic Substitution : The silane group can undergo nucleophilic substitution reactions, which may modify biomolecules such as proteins or nucleic acids.
  • Oxidative Reactions : The dithiane moiety can be oxidized to form sulfoxides or sulfones, potentially influencing cellular processes or signaling pathways.
  • Metal Coordination : Silanes can coordinate with metal ions, which may enhance their biological activity by facilitating interactions with metalloproteins or enzymes.

1. Antimicrobial Activity

Preliminary studies suggest that silane compounds can exhibit antimicrobial properties. For instance, modifications of the dithiane structure have been linked to enhanced activity against various bacterial strains.

CompoundActivityReference
Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-Moderate antibacterial activity

2. Cytotoxicity

Research indicates that certain organosilicon compounds can induce cytotoxic effects in cancer cell lines. The mechanism is thought to involve the generation of reactive oxygen species (ROS) upon metabolic activation.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30

3. Drug Delivery Systems

The unique properties of silanes allow them to be used in drug delivery systems. Their ability to form stable bonds with various substrates makes them suitable for conjugating therapeutic agents.

Case Study 1: Synthesis and Evaluation of Antimicrobial Properties

A study evaluated the antimicrobial efficacy of silane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the trimethylsilane derivatives exhibited significant inhibition zones compared to controls.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies conducted on HeLa and MCF-7 cell lines revealed that silane derivatives induced apoptosis through ROS generation. The study highlighted the potential for these compounds in developing new anticancer therapies.

Properties

CAS No.

62618-95-5

Molecular Formula

C10H22S2Si

Molecular Weight

234.5 g/mol

IUPAC Name

trimethyl-(2-propan-2-yl-1,3-dithian-2-yl)silane

InChI

InChI=1S/C10H22S2Si/c1-9(2)10(13(3,4)5)11-7-6-8-12-10/h9H,6-8H2,1-5H3

InChI Key

FHOQYLMNFBZPPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(SCCCS1)[Si](C)(C)C

Origin of Product

United States

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